Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate
CAS No.:
Cat. No.: VC17548539
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O3 |
|---|---|
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | ORDNVHWMZNJGTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C(=O)CC1C)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate, with the following identifiers:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | |
| Boiling Point | Not reported | — |
| Density | ~1.1 g/cm³ (estimated) | |
| Solubility | Soluble in organic solvents |
X-ray crystallography and NMR studies confirm its bicyclic conformation, with the ketone and ester groups adopting equatorial positions to minimize steric strain .
Synthesis and Reaction Chemistry
Key Synthetic Routes
The compound is typically synthesized via base-mediated acylation of substituted cyclohexanones. A representative method involves:
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Substrate Preparation: 4,5-Dimethylcyclohexanone is reacted with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) .
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Mechanism: NaH deprotonates the α-hydrogen of the ketone, generating an enolate that attacks DMC to form the ester .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes enolate formation |
| Solvent | THF or DMSO | Enhances nucleophilicity |
| Base | NaH or K₂CO₃ | Higher efficiency with NaH |
Side Reactions and Byproducts
Competing pathways include over-alkylation (yielding diesters) and retro-aldol decomposition, especially under prolonged heating . Purification via column chromatography (hexane/EtOAc) is standard .
Pharmaceutical and Industrial Applications
Role in Drug Discovery
The compound serves as a precursor for phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating asthma and chronic obstructive pulmonary disease (COPD) . Its keto-ester moiety enables cyclization into heterocyclic scaffolds like pyrimidines and quinazolines .
Case Study: PDE4 Inhibitor Synthesis
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Step 1: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate undergoes Michael addition with acrylonitrile to form a β-cyano intermediate .
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Step 2: Cyclization with hydrazine yields a pyridazinone core, which is functionalized to enhance PDE4 affinity .
Industrial Scale-Up
A 2022 study demonstrated a molar-scale synthesis (1.28 g, 76% yield) using cost-effective DMSO as a solvent, highlighting its scalability .
Future Research Directions
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